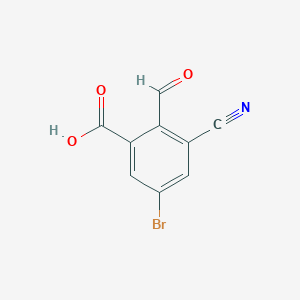

5-Bromo-3-cyano-2-formylbenzoic acid

Description

5-Bromo-3-cyano-2-formylbenzoic acid is a multifunctional benzoic acid derivative characterized by three distinct substituents: a bromine atom at position 5, a cyano group at position 3, and a formyl group at position 2. This compound’s structure combines electron-withdrawing groups (bromo, cyano) and an aldehyde functionality, making it highly reactive in nucleophilic and electrophilic reactions.

Properties

IUPAC Name |

5-bromo-3-cyano-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-6-1-5(3-11)8(4-12)7(2-6)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEHWECDALUXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Cyano-2-formylbenzoic Acid

A common preparative approach starts with 3-cyano-2-formylbenzoic acid as the precursor, followed by regioselective bromination at the 5-position of the aromatic ring. This bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, often catalyzed by Lewis acids such as iron (Fe) or aluminum chloride (AlCl₃) to enhance electrophilic substitution efficiency. The reaction conditions are carefully controlled to avoid over-bromination or side reactions, maintaining the integrity of sensitive formyl and cyano groups.

Formylation via Aryllithium Intermediates in Continuous Flow-Flash Chemistry

An advanced and highly efficient method involves the continuous flow-flash chemistry technique, which enables rapid generation and reaction of highly reactive aryllithium intermediates derived from 2-bromo-5-cyanobenzoate esters. In this method:

- The starting material, isopropyl 2-bromo-5-cyanobenzoate , undergoes a bromine-lithium (Br/Li) exchange reaction with butyllithium (BuLi) at low temperature (−50 °C) within milliseconds (0.1 s).

- The resulting aryllithium intermediate is immediately quenched with dimethylformamide (DMF) , leading to selective formylation at the 2-position.

- This continuous flow approach allows for precise temperature and residence time control, yielding high purity and yield of 5-bromo-3-cyano-2-formylbenzoic acid without the need for extensive purification.

This method has demonstrated industrial scalability, producing over 237 g of the compound from 897 g of starting ester in under 5 hours, highlighting its efficiency and suitability for large-scale synthesis.

Palladium-Catalyzed Cross-Coupling Route

Another synthetic strategy involves a palladium-catalyzed cross-coupling reaction between:

- 5-bromo-3-formylbenzoic acid (or its derivatives such as 5-bromo-3-(hydroxymethyl)benzoic acid oxidized to the formyl compound),

- and 3-cyanophenylboronic acid .

This Suzuki-type coupling uses palladium complexes such as palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, typically in molar ratios from 0.1 to 5 mol%. The reaction proceeds under mild conditions, affording the target this compound with good selectivity.

The preparation of the boronic acid derivative itself involves organometallic transformations, such as the reaction of 3-(dialkoxymethyl)bromobenzene with magnesium metal to form Grignard reagents, followed by reaction with trialkyl borates.

Oxidation of Hydroxymethyl Precursors

The 5-bromo-3-(hydroxymethyl)benzoic acid intermediate can be oxidized to the corresponding aldehyde (formyl group) using manganese dioxide (MnO₂). This oxidation is selective and mild, preserving other functional groups.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 3-cyano-2-formylbenzoic acid | 3-cyano-2-formylbenzoic acid | Br₂ or NBS, Fe or AlCl₃ catalyst, controlled temp | Straightforward, well-established | Risk of over-bromination, side reactions |

| Continuous Flow-Flash Chemistry | Isopropyl 2-bromo-5-cyanobenzoate ester | BuLi (−50 °C), DMF, flow microreactors | High yield, scalability, rapid reaction | Requires specialized flow equipment |

| Palladium-Catalyzed Cross-Coupling | 5-bromo-3-formylbenzoic acid + 3-cyanophenylboronic acid | Pd catalyst (Pd(OAc)₂ or Pd(PPh₃)₄), mild conditions | High selectivity, mild conditions | Multi-step preparation of boronic acid |

| Oxidation of Hydroxymethyl Precursors | 5-bromo-3-(hydroxymethyl)benzoic acid | MnO₂ oxidation | Mild, selective oxidation | Requires prior synthesis of hydroxymethyl intermediate |

Detailed Research Findings and Optimization

Reaction Kinetics and Control: The continuous flow method achieves Br/Li exchange within 0.1 seconds at −50 °C, a reaction speed and temperature control difficult to replicate in batch processes, leading to improved yields and minimal side products.

Purification: The continuous flow synthesis allows for the isolation of the product without column chromatography, simplifying downstream processing and reducing solvent use.

Catalyst Loading: In palladium-catalyzed coupling reactions, catalyst loading between 0.1 and 5 mol% balances reaction rate and cost-efficiency, with palladium acetate often preferred for its stability and activity.

Functional Group Compatibility: The methods preserve sensitive cyano and formyl groups, critical for the compound’s reactivity and further synthetic applications.

Analytical Characterization Techniques

NMR Spectroscopy: ^1H and ^13C NMR confirm the presence and positions of the bromine, cyano, and formyl substituents. The aldehyde proton typically appears near δ 10.0 ppm as a singlet.

Infrared (IR) Spectroscopy: Characteristic peaks include cyano stretching (~2240 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), and carboxylic acid C=O (~1680 cm⁻¹).

Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~257 g/mol) and fragmentation patterns, including common loss of CO₂ from the carboxylic acid.

Chromatography: Reverse-phase HPLC with UV detection at 254 nm is used to assess purity and monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Products with the bromine atom replaced by the nucleophile.

Reduction: 5-Bromo-3-amino-2-formylbenzoic acid.

Oxidation: 5-Bromo-3-cyano-2-carboxybenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

1. Key Intermediate in Synthesis:

5-Bromo-3-cyano-2-formylbenzoic acid serves as an important intermediate in the synthesis of various biologically active compounds. Its functional groups allow it to participate in diverse reactions, such as nucleophilic additions and cyclizations, leading to the formation of more complex structures .

2. Derivatives Synthesis:

The compound can be used to synthesize derivatives that exhibit enhanced biological activities. For example, modifications at the cyano or formyl position can lead to new compounds with potential applications in pharmaceuticals .

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives synthesized from this compound have shown significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives outperforming established anticancer drugs like doxorubicin .

2. Antimicrobial Properties:

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that certain derivatives may possess moderate antibacterial and antifungal properties, making them candidates for further investigation as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Derivatives

A series of derivatives based on the scaffold of this compound were synthesized and evaluated for their anticancer activity. The best-performing compounds demonstrated IC50 values significantly lower than those of standard treatments, indicating their potential as novel therapeutic agents .

Case Study 2: Continuous Flow Synthesis

The application of continuous flow chemistry for the synthesis of this compound showcased its efficiency and scalability. The study reported producing over 237 grams of the compound within a few hours without the need for extensive purification methods, highlighting its industrial viability .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyano and formyl groups on benzoic acid | High reactivity due to bromine substitution |

| 3-Cyano-2-formylbenzoic acid | Lacks bromine | Less reactive compared to its brominated counterpart |

| 6-Cyano-3-hydroxy-2-benzofuran-1(3H)-one | Cyclic isomer | Different reactivity profile due to cyclic structure |

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-formylbenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The formyl group can also undergo reactions that alter the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents (Position) | Functional Groups | Key Differences |

|---|---|---|---|---|

| 5-Bromo-3-cyano-2-formylbenzoic acid | Not Provided | Br (5), CN (3), CHO (2) | Carboxylic acid, aldehyde, nitrile | Reference compound for comparison |

| 3-Bromo-5-(methoxycarbonyl)benzoic acid | 161796-10-7 | Br (3), COOMe (5) | Carboxylic acid, ester | Ester vs. aldehyde; positional swap |

| Methyl 5-bromo-2-formylbenzoate | 1016163-89-5 | Br (5), CHO (2), COOMe (para to Br) | Ester, aldehyde | Ester replaces carboxylic acid |

| 5-Bromo-2-methyl-3-nitrobenzoic acid | 116529-61-4 | Br (5), NO₂ (3), CH₃ (2) | Carboxylic acid, nitro, methyl | Nitro vs. cyano; methyl vs. formyl |

| 3-Bromo-5-fluoro-2-nitrobenzoic acid | 1628556-99-9 | Br (3), F (5), NO₂ (2) | Carboxylic acid, nitro, fluoro | Fluorine substituent; positional differences |

Key Observations:

Functional Group Variations: The replacement of the carboxylic acid with an ester (e.g., Methyl 5-bromo-2-formylbenzoate) reduces acidity and increases lipophilicity, which may enhance membrane permeability in biological systems .

Positional Effects :

- In 3-Bromo-5-(methoxycarbonyl)benzoic acid, the bromine and ester groups occupy positions 3 and 5, respectively, leading to different steric and electronic environments compared to the reference compound. This positional swap could influence regioselectivity in further derivatization .

Reactivity Implications: The formyl group in this compound enables condensation reactions (e.g., forming Schiff bases), a feature absent in compounds like 5-Bromo-2-methyl-3-nitrobenzoic acid, which contains a methyl group instead . The presence of fluorine in 3-Bromo-5-fluoro-2-nitrobenzoic acid may enhance metabolic stability in drug design, whereas the cyano group in the reference compound could serve as a leaving group in nucleophilic displacement reactions .

Biological Activity

5-Bromo-3-cyano-2-formylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, a cyano group, and a formyl group attached to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 257.05 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly useful in drug development aimed at targeting specific enzymes involved in disease processes.

- Protein-Ligand Interactions : Studies suggest that this compound can interact with proteins, potentially altering their function and influencing cellular pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), it may help reduce inflammation in various models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Cyano-2-formylbenzoic acid | Lacks bromine; only cyano and formyl groups | Moderate enzyme inhibition |

| 5-Cyano-2-formylbenzoic acid | Similar structure but without bromine | Lower reactivity |

| 3-Bromo-5-cyano-2-formylbenzoic acid | Different substitution pattern | Enhanced anticancer activity |

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation.

- Enzyme Inhibition : Research in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific kinases involved in cell signaling pathways, suggesting its potential as a therapeutic agent for diseases characterized by aberrant kinase activity.

- Inflammation Models : In vivo studies indicated that this compound reduced swelling and pain in animal models of arthritis, supporting its role as an anti-inflammatory agent.

Q & A

Q. What crystallographic techniques are suitable for resolving hydrogen-bonding networks in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.